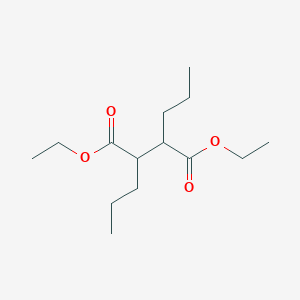

Diethyl 2,3-dipropylsuccinate

Overview

Description

Diethyl 2,3-dipropylsuccinate is a chemical compound with the molecular formula C14H26O4 . It has an average mass of 258.354 Da and a monoisotopic mass of 258.183105 Da . It is also known as bis (2,3-dipropylsuccinyl) ethane or Ethyl 2,3-diisopropylsuccinate.

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for Diethyl 2,3-diisopropylsuccinate can be found on ChemSpider .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 262.1±8.0 °C and a predicted density of 0.963±0.06 g/cm3 .Mechanism of Action

While the specific mechanism of action for Diethyl 2,3-dipropylsuccinate is not explicitly mentioned in the search results, it is used as a stereoregulating component of titanium–magnesium catalysts for propylene polymerization . This suggests that it plays a role in controlling the stereochemistry of the resulting polymer.

Future Directions

There is no general procedure for preparing 2,3-dialkyl-substituted succinates, and there are data that methyl, ethyl, or benzyl substituents can be introduced by treatment of diethyl succinate with 2 equiv of lithium diisopropylamide and with the corresponding alkyl halide . This suggests that future research could focus on developing a general procedure for the synthesis of these compounds.

Relevant Papers One relevant paper discusses the preparation of different enantiomers of Diethyl 2,3-diisopropylsuccinate and their use as internal donors in the polypropylene catalyst . It was found that only the Di-D-menthyl- (+)-2,3-diisopropylsuccinate synthesized by D-menthol could be purified through crystallization . Both enantiomers of Diethyl 2,3-diisopropylsuccinate were found to endow the catalyst with excellent performance and showed no significant differences despite the different molecular conformation .

properties

IUPAC Name |

diethyl 2,3-dipropylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-5-9-11(13(15)17-7-3)12(10-6-2)14(16)18-8-4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIDLUJSQINFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CCC)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)

![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)